Ornithine phenylacetate (OP, often investigated under the code OCR-002) is a rationally designed, dual-action ammonia scavenger salt that combines L-ornithine and phenylacetate in a 1:1 stoichiometric ratio. From a procurement and formulation perspective, OP is highly valued for its excellent aqueous solubility, which enables the preparation of high-concentration intravenous infusions and immediate-release oral dosages without the co-administration of undesirable counterions [1]. Unlike traditional single-pathway amino acid supplements, OP acts synergistically: the L-ornithine moiety serves as a substrate for glutamine synthesis in skeletal muscle, while the phenylacetate moiety conjugates with the newly formed glutamine to produce phenylacetylglutamine (PAGN), which is rapidly excreted by the kidneys [2]. This defined single-API structure simplifies manufacturing workflows, quality control, and pharmacokinetic modeling in the development of therapeutics for hyperammonemia, acute liver failure, and hepatic encephalopathy.
Procurement teams and formulators might consider substituting OP with the more common L-ornithine L-aspartate (LOLA) or sodium phenylbutyrate/phenylacetate, but these alternatives fail in critical performance dimensions. LOLA only provides substrates for glutamine synthesis; in acute liver failure (ALF) models, the newly synthesized glutamine is frequently re-deamidated by gut glutaminases, returning ammonia to the bloodstream and rendering LOLA ineffective for systemic ammonia reduction [1]. Conversely, while sodium phenylbutyrate and sodium phenylacetate provide the necessary excretion pathway, they carry a massive sodium load (e.g., 5.4 mmol of sodium per gram of active compound) [2]. In in vivo models of cirrhosis or liver failure, this sodium burden exacerbates fluid retention, ascites, and edema, confounding experimental outcomes and limiting maximum tolerable dosing. Procuring the OP salt avoids both the re-ammoniagenesis of LOLA and the sodium toxicity of traditional phenylacetate salts, providing a synchronized, single-molecule solution.
A primary limitation of traditional phenylacetate and phenylbutyrate therapeutics is their formulation as sodium salts, which restricts high-dose administration in fluid-compromised models. Sodium phenylbutyrate contains 5.4 mmol of sodium per gram of active compound [1]. In contrast, L-ornithine phenylacetate is a sodium-free salt, allowing researchers to administer high continuous intravenous doses (up to 20 g/24h) without inducing hypernatremia or exacerbating ascites in cirrhotic models [2].
| Evidence Dimension | Sodium content per gram of active ammonia scavenger |
| Target Compound Data | 0 mmol Na+ / gram (Ornithine phenylacetate) |
| Comparator Or Baseline | 5.4 mmol Na+ / gram (Sodium phenylbutyrate) |
| Quantified Difference | 100% reduction in sodium load |
| Conditions | Standard pharmaceutical salt formulations for high-dose IV/oral administration |
Enables the formulation of high-dose ammonia scavengers for liver failure models without confounding the results through sodium-induced fluid retention.
In comparative evaluations of ammonia-lowering agents, single-pathway precursors like L-ornithine or LOLA often fail to maintain reduced ammonia levels because the synthesized glutamine is metabolized back into ammonia. In controlled studies, administration of ornithine phenylacetate reduced mean venous ammonia concentrations by approximately 30%, whereas ammonia levels in L-ornithine-alone and placebo groups actually increased from baseline values due to uninhibited re-ammoniagenesis [1].
| Evidence Dimension | Mean venous ammonia concentration trajectory |
| Target Compound Data | ~30% reduction from baseline (Ornithine phenylacetate) |
| Comparator Or Baseline | Net increase from baseline (L-ornithine alone / Placebo) |
| Quantified Difference | Reversal of ammonia accumulation trajectory |
| Conditions | In vivo hyperammonemia / hepatic encephalopathy models |
Validates the procurement of the dual-action OP salt over generic L-ornithine for any research requiring sustained, net-negative ammonia flux.
The 1:1 stoichiometric co-crystal/salt nature of OP ensures that the glutamine synthesized via the L-ornithine pathway is immediately met with a proportional concentration of phenylacetate for conjugation. Formulations of L-ornithine phenylacetate demonstrate highly efficient in vivo conversion, with greater than 80% of the administered phenylacetate successfully converting to the excretable metabolite phenylacetylglutamine (PAGN) over a 24-hour period [1]. This synchronized metabolism is difficult to achieve reproducibly by co-administering separate ornithine and phenylacetate salts.
| Evidence Dimension | In vivo conversion of phenylacetate to urinary PAGN over 24 hours |
| Target Compound Data | >80% conversion efficiency (OP salt formulation) |
| Comparator Or Baseline | Variable/lower efficiency (Unsynchronized co-administration of separate salts) |
| Quantified Difference | Highly predictable, >80% stoichiometric yield of the target metabolite |
| Conditions | In vivo pharmacokinetic profiling of immediate-release OP formulations |
Simplifies formulation QA/QC and ensures reliable pharmacokinetic performance without the need to balance two separate active pharmaceutical ingredients.
Because OP successfully lowers ammonia where LOLA fails (due to its ability to excrete glutamine rather than just synthesize it), it is a highly relevant benchmark compound for in vivo models of acute liver failure (ALF) and hepatic encephalopathy (HE). Its use prevents the confounding effects of re-ammoniagenesis seen with single-amino-acid therapies [1].
OP's high aqueous solubility and complete lack of sodium make it a highly effective API for formulating high-concentration IV infusions. Formulators can achieve doses up to 20 g/day without inducing the hypernatremia or fluid overload that strictly limits the use of sodium phenylacetate in critical care research[2].
For industrial teams developing oral ammonia scavengers, OP provides both the substrate and the conjugating agent in a stable, single 1:1 salt. This eliminates the manufacturing complexity, blending uniformity issues, and divergent dissolution profiles associated with co-formulating two separate active ingredients, ensuring >80% reliable conversion to PAGN [3].